5-(3-Formyl-4-methoxyphenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Formyl-4-methoxyphenyl)nicotinic acid is an organic compound with the molecular formula C14H11NO4 It is a derivative of nicotinic acid, featuring a formyl group and a methoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formyl-4-methoxyphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-formyl-4-methoxybenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable pyridine derivative under basic conditions to form the desired nicotinic acid derivative.
Oxidation: The intermediate product is then oxidized to introduce the carboxylic acid functionality, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Formyl-4-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(3-Carboxy-4-methoxyphenyl)nicotinic acid.
Reduction: 5-(3-Hydroxymethyl-4-methoxyphenyl)nicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Formyl-4-methoxyphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(3-Formyl-4-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methoxyphenyl)nicotinic acid
- 5-(3-Hydroxyphenyl)nicotinic acid
- 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
Uniqueness
5-(3-Formyl-4-methoxyphenyl)nicotinic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C14H11NO4 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
5-(3-formyl-4-methoxyphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO4/c1-19-13-3-2-9(4-12(13)8-16)10-5-11(14(17)18)7-15-6-10/h2-8H,1H3,(H,17,18) |
InChI Key |
GUOQLCFVCMPFMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.